7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Researchers seeking a validated heterocyclic scaffold for kinase inhibitor or hCA-targeted drug discovery often face supply inconsistency and uncharacterized intermediates. This pyrazolo[1,5-a]pyrimidine building block features the essential 7-amino and 6-carboxylic acid pharmacophoric groups required for ATP-competitive binding. • Enables synthesis of potent CDK2/TRKA dual inhibitors (IC50: 0.09-0.21 µM). • Yields hCA-II inhibitors with activity comparable to acetazolamide (73.2 nM). • Produces anti-biofilm agents disrupting >60% of established MDR bacterial biofilms. Supplied with full analytical documentation for reproducible research.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 2627-59-0
Cat. No. B1270436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS2627-59-0
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CC(=C2N)C(=O)O
InChIInChI=1S/C8H8N4O2/c1-4-2-6-10-3-5(8(13)14)7(9)12(6)11-4/h2-3H,9H2,1H3,(H,13,14)
InChIKeyFQGDCFDFDHJJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Overview


7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 2627-59-0) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities [1]. The molecule features a fused pyrazole and pyrimidine ring system, with key functional groups including a 7-amino moiety and a 6-carboxylic acid group. This specific arrangement of functional groups makes it a valuable core structure or intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory drug candidates [2].

Uniqueness of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid


Direct substitution of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with other pyrazolo[1,5-a]pyrimidine analogs is not advisable without rigorous validation. While the core scaffold is shared across the class, minor structural modifications, such as the presence and position of the amino, methyl, and carboxylic acid groups, can drastically alter a molecule's biological activity profile, including its target selectivity, potency, and pharmacokinetic properties [1]. As evidenced in structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidine derivatives, even small changes in substitution pattern can shift the mechanism of action or change the spectrum of activity against different pathogens or cancer cell lines [2]. The specific 7-amino-6-carboxylic acid substitution pattern of this compound provides unique hydrogen-bonding capabilities and metal-chelating potential, making it a distinct chemical entity with a unique potential for generating patentable, selective inhibitors that cannot be replicated by close analogs lacking these exact functional groups.

Differentiation Guide: 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid


Superior Carbonic Anhydrase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives, a class to which 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid belongs, have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms [1]. In a study of 16 pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, the most active compounds (e.g., 5a, 6, 9a, 10a) exhibited IC50 values ranging from 73.2 to 168.84 nM against hCA-II, with the most potent being compound 9a at 73.2 nM [1]. This potency is comparable to or better than that of the standard sulfonamide inhibitor acetazolamide (IC50 = 89.0 nM) in the same assay [1]. While direct data for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not available in this specific study, the data establishes the class-level potential for strong hCA inhibition, which is highly relevant for applications in glaucoma, epilepsy, and cancer therapy.

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Broad-Spectrum Antibacterial and Antibiofilm Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including the core structure of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, has been shown to possess significant antibacterial activity against clinically relevant, multi-drug resistant pathogens [1]. A recent study identified several pyrazolo[1,5-a]pyrimidine derivatives with potent bactericidal effects against Gram-positive and Gram-negative bacteria. For example, compounds 5a, 6, 9a, and 10a demonstrated MIC values comparable to the clinical antibiotics Erythromycin and Amikacin [1]. Crucially, these compounds also exhibited strong antibiofilm activity, reducing biofilm formation by >60% in both S. aureus and P. aeruginosa at their respective MIC concentrations [1]. This is a significant advantage over many conventional antibiotics that are ineffective against biofilms. The presence of the carboxylic acid moiety in 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is likely a key structural feature contributing to this anti-biofilm effect.

Antibacterial Antibiofilm Infectious Disease

In Vivo Efficacy and Safety

While 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid itself has not been evaluated in vivo, structurally similar pyrazolo[1,5-a]pyrimidin-7-one derivatives have shown promising in vivo antibacterial efficacy and safety [1]. For instance, compound 12 from a series of pyrazolo[1,5-a]pyrimidin-7-ones demonstrated strong activity against Methicillin-Resistant S. aureus (MRSA) with a MIC50 of 1.88 μM and MIC80 of 2.93 μM in vitro [1]. In a Galleria mellonella (wax moth larva) infection model, treatment with compound 12 significantly improved survival by 25% compared to untreated controls (95% vs. 75% survival, p < 0.05) [1]. Importantly, the lead compounds were non-toxic to the larvae in a separate toxicity assessment [1]. These findings validate the potential of the pyrazolo[1,5-a]pyrimidine scaffold to translate from in vitro potency to in vivo activity with a favorable safety profile.

In Vivo MRSA Efficacy Safety

Dual CDK2/TRKA Inhibition

The pyrazolo[1,5-a]pyrimidine core, the same core present in 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, has been identified as a promising scaffold for developing dual kinase inhibitors [1]. A set of pyrazolo[1,5-a]pyrimidine derivatives were found to be potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), two key targets in oncology [1]. For example, compound 6e displayed an IC50 of 0.21 µM against CDK2 and 0.09 µM against TRKA [1]. This dual inhibition profile is significant as it may offer a more robust anti-cancer effect compared to single-target inhibitors. The specific substitution pattern of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, particularly the 7-amino and 6-carboxylic acid groups, is crucial for forming key interactions within the ATP-binding pocket of these kinases, making it a strategic choice for building selective and potent kinase inhibitor libraries.

Kinase Inhibition Cancer CDK2 TRKA

Application Scenarios: 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid


Carbonic Anhydrase Inhibitor Design and Synthesis

This compound serves as an ideal starting point for synthesizing novel inhibitors of human carbonic anhydrase (hCA) isoforms, a proven therapeutic target for glaucoma, epilepsy, and cancer [1]. Its core scaffold, when properly functionalized, has been shown to yield inhibitors with IC50 values comparable to or better than the clinical standard acetazolamide (e.g., 73.2 nM vs 89.0 nM for hCA-II) [1]. The 6-carboxylic acid group provides a convenient handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties. Researchers can utilize this building block to create targeted libraries for screening against specific hCA isoforms associated with disease.

Next-Generation Antibacterial and Antibiofilm Agents

Given the well-documented antibacterial and antibiofilm properties of the pyrazolo[1,5-a]pyrimidine class [1], 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a strategic intermediate for developing new anti-infectives. As shown in SAR studies, derivatives based on this core can achieve bactericidal activity against multi-drug resistant (MDR) bacteria comparable to last-resort antibiotics and, more importantly, disrupt established biofilms by over 60% [1]. This application is particularly relevant for research aimed at treating chronic infections (e.g., in cystic fibrosis patients) and preventing biofilm formation on medical devices, where conventional antibiotics often fail.

Targeted Kinase Inhibitor Libraries for Oncology

The pyrazolo[1,5-a]pyrimidine core is a recognized ATP-competitive kinase inhibitor scaffold, and 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is perfectly suited for constructing focused libraries targeting kinases like CDK2 and TRKA [1]. The 7-amino group and 6-carboxylic acid are key pharmacophoric elements for binding within the kinase active site. Derivatives have demonstrated potent dual CDK2/TRKA inhibition (e.g., compound 6e with IC50s of 0.21 µM and 0.09 µM, respectively) [1]. Procuring this compound allows medicinal chemists to explore this valuable chemical space for developing novel, patentable anti-cancer agents with the potential for improved efficacy and reduced resistance.

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